2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[1,2-d:4,3-d’]bis(thiazole) core, which is known for its stability and electronic properties, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the benzo[1,2-d:4,3-d’]bis(thiazole) core. This core can be synthesized through a cyclization reaction involving appropriate thioamide and halogenated benzene derivatives under high-temperature conditions. The subsequent steps involve the introduction of the methyl group at the 7-position and the attachment of the acetamide group to the 2-position of the core. The final step includes the sulfonylation of the phenyl ring using methylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and automated systems for the subsequent functionalization steps. The use of high-purity reagents and solvents would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide involves its interaction with specific molecular targets. The compound’s unique structure allows it to interact with proteins and enzymes, potentially inhibiting their activity. This interaction is facilitated by the compound’s ability to form hydrogen bonds and π-π interactions with the target molecules. The pathways involved may include inhibition of oxidative stress pathways and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Similar in structure but lacks the thiazole rings.
4-Chloromethcathinone: Shares some structural features but has different functional groups.
Uniqueness
N-(7-methylbenzo[1,2-d:4,3-d’]bis(thiazole)-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is unique due to its benzo[1,2-d:4,3-d’]bis(thiazole) core, which imparts distinct electronic properties and stability. This makes it particularly valuable in applications requiring high stability and specific electronic characteristics.
Properties
IUPAC Name |
2-(4-methylsulfonylphenyl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S3/c1-10-19-13-7-8-14-17(16(13)25-10)26-18(20-14)21-15(22)9-11-3-5-12(6-4-11)27(2,23)24/h3-8H,9H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXIDTZOHVXJRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.